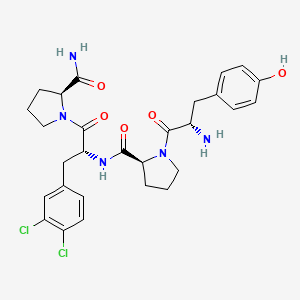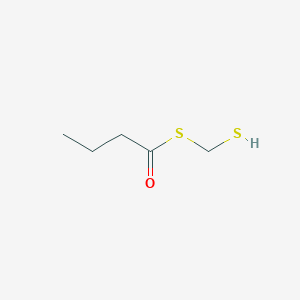
2-Acetyl-2-methyl-4-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-2-methyl-4-oxopentanenitrile is an organic compound with the molecular formula C8H11NO2. It is a nitrile derivative, characterized by the presence of both a nitrile group (-CN) and a ketone group (-CO). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-2-methyl-4-oxopentanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-oxopentanenitrile with acetic anhydride under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction temperature and pH. The product is then purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-methyl-4-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-2-methyl-4-oxopentanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Acetyl-2-methyl-4-oxopentanenitrile exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxopentanenitrile
- 2-Acetyl-5-methylfuran
- 4-Methyl-3-oxopentanenitrile
Uniqueness
2-Acetyl-2-methyl-4-oxopentanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
583887-50-7 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-acetyl-2-methyl-4-oxopentanenitrile |
InChI |
InChI=1S/C8H11NO2/c1-6(10)4-8(3,5-9)7(2)11/h4H2,1-3H3 |
InChI Key |
FZYHPTDHKMSVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C#N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)

methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)

![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)

![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)
![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
